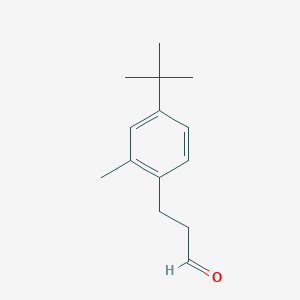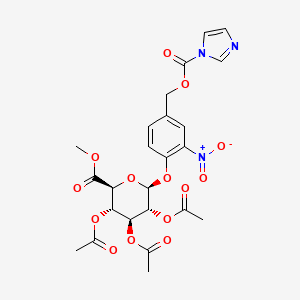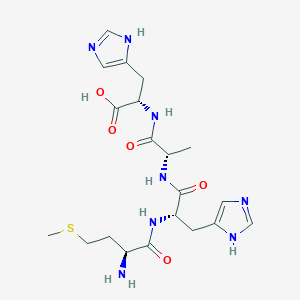
L-Methionyl-L-histidyl-L-alanyl-L-histidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S,8S,11S,14S)-8,14-Bis((1H-imidazol-4-yl)methyl)-5-amino-11-methyl-6,9,12-trioxo-2-thia-7,10,13-triazapentadecan-15-oic acid is a complex organic compound featuring multiple functional groups, including imidazole, amino, and oxo groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5S,8S,11S,14S)-8,14-Bis((1H-imidazol-4-yl)methyl)-5-amino-11-methyl-6,9,12-trioxo-2-thia-7,10,13-triazapentadecan-15-oic acid typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Imidazole Alkylation: The imidazole groups are introduced through alkylation reactions using appropriate alkylating agents.
Amidation: The amino group is introduced via amidation reactions, often using amine precursors and coupling reagents.
Oxidation and Reduction: Specific oxidation and reduction steps are employed to achieve the desired functional groups and stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(5S,8S,11S,14S)-8,14-Bis((1H-imidazol-4-yl)methyl)-5-amino-11-methyl-6,9,12-trioxo-2-thia-7,10,13-triazapentadecan-15-oic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or amino groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include water, ethanol, and dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating cellular processes.
Medicine
In medicine, (5S,8S,11S,14S)-8,14-Bis((1H-imidazol-4-yl)methyl)-5-amino-11-methyl-6,9,12-trioxo-2-thia-7,10,13-triazapentadecan-15-oic acid is explored for its therapeutic potential. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In industrial applications, the compound is used in the development of advanced materials and catalysts. Its unique properties enable the creation of materials with enhanced performance characteristics.
Mécanisme D'action
The mechanism of action of (5S,8S,11S,14S)-8,14-Bis((1H-imidazol-4-yl)methyl)-5-amino-11-methyl-6,9,12-trioxo-2-thia-7,10,13-triazapentadecan-15-oic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit enzyme activity by forming stable complexes, thereby altering metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5S,8S,11S,14S)-8,14-Bis((1H-imidazol-4-yl)methyl)-5-amino-11-methyl-6,9,12-trioxo-2-thia-7,10,13-triazapentadecan-15-oic acid: This compound is unique due to its specific stereochemistry and functional groups.
Other Imidazole Derivatives: Compounds with similar imidazole groups but different side chains or stereochemistry.
Amino Acid Derivatives: Compounds with similar amino and oxo groups but lacking the imidazole moieties.
Uniqueness
The uniqueness of (5S,8S,11S,14S)-8,14-Bis((1H-imidazol-4-yl)methyl)-5-amino-11-methyl-6,9,12-trioxo-2-thia-7,10,13-triazapentadecan-15-oic acid lies in its combination of functional groups and stereochemistry, which confer specific reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
928137-35-3 |
|---|---|
Formule moléculaire |
C20H30N8O5S |
Poids moléculaire |
494.6 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C20H30N8O5S/c1-11(17(29)28-16(20(32)33)6-13-8-23-10-25-13)26-19(31)15(5-12-7-22-9-24-12)27-18(30)14(21)3-4-34-2/h7-11,14-16H,3-6,21H2,1-2H3,(H,22,24)(H,23,25)(H,26,31)(H,27,30)(H,28,29)(H,32,33)/t11-,14-,15-,16-/m0/s1 |
Clé InChI |
PWLCXXIGCYNXLO-DDWPSWQVSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCSC)N |
SMILES canonique |
CC(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCSC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Dimethylsulfamoyl)amino]-N-(pyrimidin-2-yl)benzamide](/img/structure/B12934661.png)
![Ethyl 2-((1-methyl-9-(3-phenylpropyl)-9H-pyrido[3,4-b]indol-7-yl)oxy)acetate](/img/structure/B12934667.png)
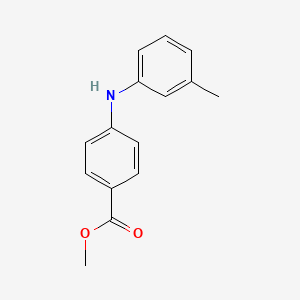
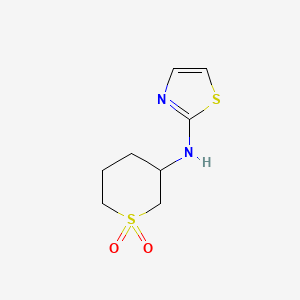
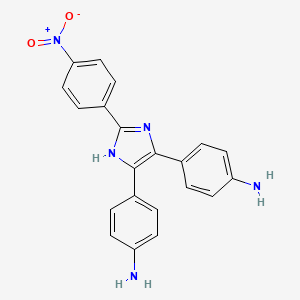



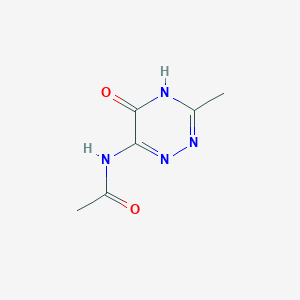

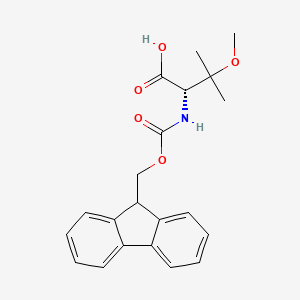
![12-hydroxy-1,10-bis(9-phenylcarbazol-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12934728.png)
